N-benzyloleamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
N-benzyloleamide can be synthesized through the reaction of oleic acid with benzylamine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction is carried out under anhydrous conditions and at room temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves the extraction of lipid-soluble extracts from the maca plant, followed by purification using high-performance liquid chromatography (HPLC) . The extracted compounds are then subjected to further chemical reactions to isolate and purify this compound.
Chemical Reactions Analysis
Types of Reactions
N-benzyloleamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include hydroxide ions (OH-) and alkoxide ions (RO-).
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted amides and esters.
Scientific Research Applications
N-benzyloleamide has been extensively studied for its various scientific research applications:
Chemistry: Used as a model compound for studying amide bond formation and reactivity.
Biology: Investigated for its neuroprotective properties and its ability to modulate energy metabolism.
Medicine: Studied for its anti-fatigue properties and potential use in treating exercise-induced fatigue.
Industry: Used in the development of new pharmacological agents and as a bioactive compound in nutraceuticals.
Mechanism of Action
N-benzyloleamide exerts its effects primarily through the inhibition of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids in the nervous system . By inhibiting FAAH, this compound increases the levels of endocannabinoids, which in turn modulate various physiological processes, including pain perception, energy metabolism, and antioxidant status .
Comparison with Similar Compounds
Similar Compounds
N-benzylstearamide: Another macamide with similar neuroprotective properties.
N-benzyloctadeca-9Z,12Z-dienamide: Known for its higher FAAH inhibitory activity compared to N-benzyloleamide.
N-benzyloctadeca-9Z,12Z,15Z-trienamide: Exhibits similar pharmacological properties but with different inhibitory mechanisms.
Uniqueness
This compound is unique due to its specific structure, which allows it to modulate energy metabolism and improve antioxidant status more effectively than some of its analogs . Its ability to inhibit FAAH and increase endocannabinoid levels also sets it apart from other macamides .
Biological Activity
N-Benzyloleamide is a compound derived from the plant Lepidium meyenii, commonly known as maca. This compound has garnered attention for its various biological activities, particularly its effects on fatty acid metabolism, antioxidant properties, and anti-inflammatory actions. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C26H43NO2
- Molecular Weight : 371.61 g/mol
- CAS Number : 883715-21-7
This compound functions primarily as an irreversible inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of fatty acid amides, including endocannabinoids. By inhibiting FAAH, this compound can enhance the levels of these bioactive lipids, which are known to play roles in pain modulation and inflammation reduction .
1. Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines and pathways involved in inflammation:
- Cytotoxicity : The compound showed cytotoxic effects with CC50 values in various cell lines:
- Inhibition of NF-κB Activation : this compound was tested for its ability to inhibit NF-κB activation induced by TNF-α, showing an IC50 value of 9.78 ± 0.53 µM in the MRC-5 cell line .
2. Antioxidant Activity
This compound has also been evaluated for its antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress, which is linked to various chronic diseases:
- In vitro assays demonstrated that this compound effectively scavenged free radicals, showcasing its potential as a natural antioxidant agent .
3. Effects on Energy Metabolism and Fatigue
Studies have shown that this compound influences energy metabolism and exhibits antifatigue properties:
- A study involving prolonged swimming in mice indicated that this compound improved endurance capacity and reduced fatigue markers .
Study on Inflammatory Pain
In a study focused on inflammatory pain models in rats, oral administration of this compound resulted in significant pain relief associated with reduced levels of inflammatory mediators . This suggests that the compound could be beneficial in managing conditions characterized by chronic inflammation.
Endurance Capacity Study
Another notable study assessed the impact of this compound on exercise performance in mice. The results indicated a marked improvement in endurance capacity, with biochemical analyses revealing decreased levels of fatigue-related biomarkers .
Table 1: Cytotoxicity and IC50 Values of this compound
Cell Line | CC50 (µM) | IC50 (µM) |
---|---|---|
CCD-1109Sk | 90.62 ± 0.85 | 7.13 ± 0.02 |
MRC-5 | 94.51 ± 0.07 | 9.78 ± 0.53 |
RWPE-1 | 95.33 ± 0.97 | 8.37 ± 0.09 |
Table 2: Comparison of Antioxidant Activity
Compound | DPPH Scavenging (%) | IC50 (µg/mL) |
---|---|---|
This compound | High | Not specified |
Standard (Trolox) | 93 | Not specified |
Properties
Molecular Formula |
C25H41NO |
---|---|
Molecular Weight |
371.6 g/mol |
IUPAC Name |
(Z)-N-benzyloctadec-9-enamide |
InChI |
InChI=1S/C25H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25(27)26-23-24-20-17-16-18-21-24/h9-10,16-18,20-21H,2-8,11-15,19,22-23H2,1H3,(H,26,27)/b10-9- |
InChI Key |
QHXGFOCPQQADIF-KTKRTIGZSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCC1=CC=CC=C1 |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCC1=CC=CC=C1 |
Origin of Product |
United States |
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